Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate; hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is recognized for its structural features and potential applications in medicinal chemistry, particularly related to analgesics and neurological research. The compound is often studied for its pharmacological properties and its role as an impurity in various pharmaceutical formulations.
This compound can be classified under the category of alkaloids and piperidine derivatives. It is commonly associated with substances that exhibit analgesic properties, similar to pethidine (meperidine), which is a well-known opioid analgesic. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
The synthesis of methyl (2S,4R)-2-phenylpiperidine-4-carboxylate; hydrochloride can involve several organic chemistry techniques, primarily focusing on the construction of the piperidine ring and subsequent functionalization.
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen or argon), and purification techniques like chromatography to isolate the desired product from by-products .
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate has a molecular formula of with a molecular weight of approximately 249.74 g/mol. Its structure includes a piperidine ring substituted with a phenyl group and a carboxylate moiety.
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate; hydrochloride can participate in several chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of reaction conditions, including pH and temperature, to avoid decomposition or unwanted side reactions .
The mechanism of action for methyl (2S,4R)-2-phenylpiperidine-4-carboxylate; hydrochloride primarily relates to its interaction with opioid receptors in the central nervous system.
Studies indicate that modifications in the structure can significantly affect binding affinity and receptor selectivity, which are critical for developing effective analgesics .
Relevant data from analytical methods such as NMR spectroscopy confirm the structural integrity of synthesized compounds .
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate; hydrochloride has several scientific uses:
The enantioselective construction of the (2S,4R) piperidine scaffold relies primarily on catalytic hydrogenation and borane-mediated reduction strategies. Pyridine precursors serve as key starting materials due to their planar symmetry, which facilitates stereoselective functionalization. Beller and colleagues developed a heterogeneous cobalt catalyst (Co/TiO₂-melamine) that achieves cis-hydrogenation of substituted pyridines in aqueous media under mild conditions (25–50 bar H₂, 80–120°C), yielding piperidine scaffolds with up to 98% diastereoselectivity [3]. This method avoids acidic conditions that could epimerize chiral centers. For substrates bearing electron-withdrawing groups, Qu et al. demonstrated asymmetric hydrogenation using iridium(I) complexes with chiral P,N-ligands. This approach delivered enantiomeric excesses >95% for 2,3-disubstituted piperidines by leveraging an outer-sphere dissociative mechanism that controls protonation geometry [3].
Glorius’s palladium-catalyzed hydrogenation (Pd/C, H₂, 30°C) further expanded substrate tolerance to pyridines with ester functionalities – directly enabling access to Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate precursors. The axial preference of fluorine substituents in fluorinated analogs highlights the method’s stereochemical fidelity [3]. Grygorenko’s work with rhodium catalysts (Rh/Al₂O₃) under mild hydrogenation conditions (1–4 bar H₂, 25°C) preserved acid-labile groups, achieving full conversion in <12 hours with >99% cis-diastereoselectivity [3].
Table 1: Hydrogenation Methods for Enantioselective Piperidine Synthesis
Catalyst System | Conditions | Diastereoselectivity | Key Advantages |
---|---|---|---|
Co/TiO₂-melamine [3] | 50 bar H₂, 120°C, H₂O | ≤98% cis | Acid-free; aqueous compatibility |
Ir(I)/P,N-ligand [3] | 50 bar H₂, 80°C, MeOH | >95% ee | Stereodiverse 2,3-substitution |
Pd/C [3] | 1 bar H₂, 30°C, EtOAc | >99% cis | Tolerates esters, amides, aryl groups |
Rh/Al₂O₃ [3] | 4 bar H₂, 25°C, EtOH | >99% cis | Mild; preserves acid-labile groups |
Synthetic routes to Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate exploit versatile intermediates that enable precise stereocontrol. 4-Methylpyridine-2-carboxylic acid serves as a foundational building block, undergoing directed ortho-metalation for C2 functionalization. Grygorenko’s approach couples this with phenyl Grignard reagents (PhMgBr) to install the 2-phenyl group before hydrogenation [3] [4]. The carboxylate ester is retained throughout this process, acting as a directing group for subsequent asymmetric reduction.
Chiral resolution remains critical for accessing the (2S,4R) configuration. Patent CN103524401A details the use of (R)-mandelic acid as a resolving agent for trans-4-methyl-2-phenylpiperidine intermediates. Diastereomeric salt formation in toluene/methanol mixtures enriches the desired isomer, achieving >99% de after recrystallization [4]. The resolved amine is then esterified via thionyl chloride-mediated methanolysis to yield the methyl ester without racemization.
Alternative intermediates include N-Boc-protected piperidinones, which undergo stereoselective enolization and electrophilic trapping. For example, 1-Boc-4-methyl-2-piperidone reacts with phenyl-lithium reagents at C2, followed by stereocontrolled reduction (L-Selectride®) of the ketone to install the (4R) hydroxyl group. Deoxygenation via Martin’s sulfurane or Mitsunobu conditions then delivers the 4-methyl substituent with retained configuration [3].
Simultaneous control of C2 and C4 stereocenters requires synergistic catalytic methodologies. Transition metal-catalyzed hydrogenation dominates this space due to its capacity for syn-facial addition across pyridine rings. Beller’s ruthenium-based systems (Ru/Cs₂CO₃) achieve diastereodivergent hydrogenation of 2,4-disubstituted pyridinium salts, where the counterion (Cl⁻ vs. BF₄⁻) dictates conformational locking and thus cis/trans selectivity [3]. For Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate, the cis-isomer predominates (>20:1 dr) due to equatorial positioning of the phenyl and ester groups under thermodynamic control.
Organocatalytic approaches leverage chiral acids to protonate enantiotopic faces of intermediate enolates. Zhang’s cascade coupling/hydrogenation employs Raney nickel with (S)-BINAP-modified phosphine ligands to reduce 2-phenyl-4-carbomethoxypyridinium salts stereoselectively. The reaction proceeds via adsorbed trans-intermediates that favor hydride delivery to the Re face at C2 and Si face at C4, yielding the (2S,4R) configuration in 92% ee [3] [8].
Crudden’s borenium ion catalysis (generated from HBcat and chiral diamines) provides a non-metal alternative. This system reduces 2,4-disubstituted pyridines via 1,4-hydride addition, forming chiral dihydropyridines that tautomerize to enamines. Subsequent borane delivery from the same face yields piperidines with up to 97% ee and >99:1 dr [3].
Table 2: Stereocontrol Strategies for C2 and C4 Centers
Method | Conditions | Stereochemical Outcome | Mechanistic Basis |
---|---|---|---|
Ru/Cs₂CO₃ Hydrogenation [3] | 80°C, 50 bar H₂, MeOH | >20:1 cis:trans | Thermodynamic equatorial positioning |
Ni/(S)-BINAP Reduction [3] [8] | H₂ (1 atm), 25°C, EtOH | 92% ee (2S,4R) | Adsorption-directed hydride delivery |
Chiral Borenium Ions [3] | HBcat, 60°C, CH₂Cl₂ | 97% ee, >99:1 dr | Face-selective 1,4/1,2-hydride addition |
Crystallization of the free base Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate as its hydrochloride salt enhances stability, crystallinity, and purification efficiency. Solvent selection critically impacts particle morphology, hydration state, and enantiopurity. Patent CN103524401A identifies anhydrous ethanol and methanol as optimal for hydrochloride formation due to their intermediate polarity, which solubilizes the amine while precipitating the salt [4]. The process involves bubbling HCl gas through a 0–5°C solution of the free base in ethanol, yielding >99.5% pure hydrochloride after anti-solvent (diethyl ether) addition.
Counterion exchange via ion-pairing minimizes co-crystallized impurities. Sigma-Aldrich’s process employs isopropanol/water (95:5) with stoichiometric HCl to generate a monohydrate salt [9] [10]. Crystallization kinetics are controlled by cooling rate: Rapid cooling (10°C/min) affords microcrystalline powders with high surface area, while slow cooling (0.5°C/min) yields large needles suitable for X-ray diffraction analysis. The latter confirmed the (2S,4R) configuration through Flack parameter analysis [9].
Toluene/methanol mixtures (3:1 v/v) resolve diastereomeric impurities during salt formation. Mandelate counterions preferentially co-crystallize with the (2S,4R)-isomer, enabling a single recrystallization to achieve >99% de [4]. Thermodynamic stability studies reveal that the hydrochloride salt maintains enantiopurity for >24 months at −20°C in sealed containers, whereas the free base shows 5–7% racemization under identical conditions [8] [10].
Table 3: Hydrochloride Salt Crystallization Conditions
Solvent System | HCl Source | Crystal Form | Purity Enhancement | Storage Stability |
---|---|---|---|---|
Anhydrous Ethanol [4] | Gas HCl | Microcrystalline | Removes apolar impurities | >24 months at −20°C |
IPA/H₂O (95:5) [9] [10] | Aqueous HCl | Needles | Excludes residual solvents | 18 months at 5°C |
Toluene/MeOH (3:1) [4] | HCl-Et₂O | Prisms | Diastereomeric resolution | >24 months at −20°C |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: